(+)-Carbovir

説明

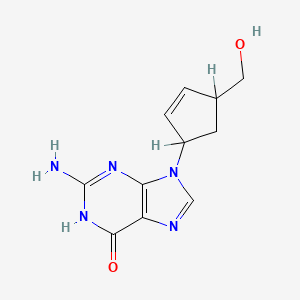

Structure

3D Structure

特性

CAS番号 |

118353-05-2 |

|---|---|

分子式 |

C11H13N5O2 |

分子量 |

247.25 g/mol |

IUPAC名 |

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |

InChIキー |

XSSYCIGJYCVRRK-NKWVEPMBSA-N |

異性体SMILES |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |

正規SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

同義語 |

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Carbovir

Introduction

Carbovir is a carbocyclic nucleoside analog with a chemical structure similar to 2',3'-dideoxyguanosine. It exists as a racemic mixture of two enantiomers: (+)-Carbovir and (-)-Carbovir. While both enantiomers are chemically similar, their biological activities differ significantly. This technical guide provides a detailed exploration of the mechanism of action of this compound, with a comparative analysis of its enantiomeric counterpart, (-)-Carbovir, which is the antivirally active form. The information presented is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Tale of Two Enantiomers

The antiviral activity of Carbovir against Human Immunodeficiency Virus (HIV) is exclusively attributed to the (-)-enantiomer.[1] this compound is largely inactive. This stereoselectivity is not at the level of the viral target, HIV reverse transcriptase, but rather a consequence of the differential metabolism of the two enantiomers by host cellular enzymes.[2]

Carbovir is a prodrug, meaning it must be converted into its active form to exert its antiviral effect. This activation process involves a series of three phosphorylation steps, catalyzed by host cellular kinases, to yield Carbovir triphosphate (CBV-TP). It is CBV-TP that acts as the inhibitor of HIV reverse transcriptase.

The Anabolic Pathway: A Stereoselective Hurdle for this compound

The cellular phosphorylation cascade is the critical determinant of Carbovir's stereoselective antiviral activity. The enzymes involved in this pathway exhibit a strong preference for the (-)-enantiomer.

-

Initial Phosphorylation: The first phosphorylation step, the conversion of Carbovir to Carbovir monophosphate (CBV-MP), is catalyzed by a cytosolic 5'-nucleotidase.[3][4] This enzyme preferentially phosphorylates (-)-Carbovir. This compound is a very poor substrate for this enzyme, resulting in minimal formation of (+)-CBV-MP.[3]

-

Second Phosphorylation: The subsequent conversion of CBV-MP to Carbovir diphosphate (CBV-DP) is catalyzed by guanylate kinase (GMP kinase). This step represents an even more significant stereoselective barrier. (-)-Carbovir monophosphate is a substrate for GMP kinase, whereas this compound monophosphate is a very weak substrate, with one study reporting it to be approximately 7,000 times less efficient.[3]

-

Final Phosphorylation: The final step, the formation of Carbovir triphosphate (CBV-TP) from CBV-DP, is catalyzed by nucleoside diphosphate kinases. While this step shows some preference for the (-)-enantiomer, it is less pronounced than the preceding steps.[3]

This highly inefficient phosphorylation of the (+)-enantiomer means that therapeutically relevant intracellular concentrations of this compound triphosphate are not achieved.

Action of Carbovir Triphosphate on HIV Reverse Transcriptase

Both enantiomers of Carbovir triphosphate, if formed, can inhibit HIV reverse transcriptase.[3] The active (-)-Carbovir triphosphate (CBV-TP) functions through a dual mechanism:

-

Competitive Inhibition: CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV reverse transcriptase.[5][6][7]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, CBV-TP acts as a chain terminator.[5][7] This is because Carbovir lacks a 3'-hydroxyl group on its ribose-like ring, which is essential for the formation of the next 5'-3' phosphodiester bond, thus halting DNA synthesis.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of Carbovir enantiomers.

| Compound | Antiviral Activity (IC50 in µM) | Cell Line |

| (-)-Carbovir | 4.0 | MT-4 |

| This compound | >100 | MT-4 |

Table 1: In vitro anti-HIV-1 activity of Carbovir enantiomers.[6]

| Compound | Inhibition Constant (Ki in µM) | Enzyme | Template/Primer |

| (-)-Carbovir triphosphate | 0.021 | HIV Reverse Transcriptase | Calf Thymus DNA |

Table 2: Inhibitory activity of (-)-Carbovir triphosphate against HIV reverse transcriptase.[6]

| Enzyme | Substrate | Relative Phosphorylation Efficiency |

| 5'-Nucleotidase | (-)-Carbovir | Active |

| This compound | Inactive | |

| GMP Kinase | (-)-Carbovir monophosphate | ~7,000-fold higher than (+) |

| This compound monophosphate | Very low |

Table 3: Stereoselectivity of Cellular Kinases in Carbovir Phosphorylation.[3]

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 in a cell-based assay.

Methodology:

-

Cell Preparation: MT-4 cells, a human T-cell leukemia line susceptible to HIV-1 infection, are seeded in 96-well microtiter plates.

-

Compound Dilution: A serial dilution of the test compound (e.g., this compound or (-)-Carbovir) is prepared.

-

Infection: Cells are infected with a standardized amount of HIV-1 (e.g., strain IIIB) in the presence of the various concentrations of the test compound. Control wells include uninfected cells and infected cells without any compound.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (CPE), typically 5-7 days.

-

Quantification of CPE: The extent of CPE is quantified using a cell viability assay, such as the MTT assay. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are solubilized. The absorbance is read using a spectrophotometer.

-

Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8][9]

Cellular Phosphorylation Assay

Objective: To determine the extent of intracellular phosphorylation of Carbovir enantiomers.

Methodology:

-

Cell Culture and Treatment: Human lymphoid cells (e.g., CEM cells) are incubated with a radiolabeled form of the test compound (e.g., [3H]-(+)-Carbovir or [3H]-(-)-Carbovir) for various time points.

-

Cell Lysis and Extraction: After incubation, the cells are harvested, washed, and lysed. The intracellular contents are extracted, typically using a perchloric acid precipitation method.

-

Separation of Metabolites: The radiolabeled metabolites (Carbovir, CBV-MP, CBV-DP, and CBV-TP) in the cell extracts are separated using high-performance liquid chromatography (HPLC) with an anion-exchange column.

-

Quantification: The amount of radioactivity in each peak corresponding to the different phosphorylated species is quantified using a scintillation counter.

-

Data Analysis: The intracellular concentration of each metabolite is calculated based on the specific activity of the radiolabeled compound and the intracellular volume. The efficiency of phosphorylation for each enantiomer can then be compared.[4][10]

HIV Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity (Ki) of Carbovir triphosphate against purified HIV reverse transcriptase.

Methodology:

-

Enzyme and Substrates: A reaction mixture is prepared containing purified recombinant HIV-1 reverse transcriptase, a suitable template-primer (e.g., poly(rA)-oligo(dT)), the natural substrate dGTP, and a radiolabeled nucleotide (e.g., [3H]-dTTP) for detection of DNA synthesis.

-

Inhibitor Addition: Varying concentrations of the inhibitor, Carbovir triphosphate, are added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated onto filter paper (e.g., using trichloroacetic acid).

-

Quantification: The amount of incorporated radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The rate of DNA synthesis is determined for each inhibitor concentration. The Ki value is then calculated using enzyme kinetic models, such as the Michaelis-Menten equation, and appropriate data fitting software.[11][12][13]

Visualizations

Signaling Pathway: Anabolic Activation of Carbovir

Caption: Cellular metabolism of (+)- and (-)-Carbovir.

Experimental Workflow: Antiviral IC50 Determination

Caption: Experimental workflow for determining antiviral IC50.

Logical Relationship: Stereoselectivity and Antiviral Activity

Caption: Stereoselectivity dictates Carbovir's antiviral activity.

Conclusion

The mechanism of action of this compound is more accurately described as a mechanism of inactivity. While its triphosphate form can theoretically inhibit HIV reverse transcriptase, the stereospecificity of host cellular kinases prevents its efficient conversion from the parent nucleoside analog. The anabolic pathway is highly selective for the (-)-enantiomer, which is efficiently phosphorylated to (-)-Carbovir triphosphate, the active antiviral agent. This profound difference in metabolic activation underscores the critical importance of stereochemistry in drug design and development. For researchers in this field, understanding the enzymatic basis of this selectivity is crucial for the rational design of new nucleoside and nucleotide analogs with improved therapeutic profiles.

References

- 1. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profoldin.com [profoldin.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (+)-Carbovir: A Carbocyclic Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir is a carbocyclic nucleoside analog, a class of compounds where the oxygen atom in the furanose ring of a natural nucleoside is replaced by a methylene group. This structural modification confers significant chemical and metabolic stability. Specifically, the absence of a glycosidic bond makes these analogs resistant to cleavage by phosphorylases and hydrolases. While the racemic mixture of Carbovir demonstrated potent anti-HIV activity, it was later discovered that the (-)-enantiomer is the biologically active form. However, due to its poor aqueous solubility and oral bioavailability, the prodrug Abacavir was developed and is now a widely used antiretroviral medication. This guide provides a comprehensive technical overview of the core science behind this compound, focusing on its mechanism of action, synthesis, and biological evaluation.

Mechanism of Action

(-)-Carbovir exerts its antiviral effect as a competitive inhibitor of viral reverse transcriptase. To become active, it must be phosphorylated intracellularly to its triphosphate form, Carbovir triphosphate (CBV-TP). This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next 3'-5' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Signaling Pathway: Intracellular Phosphorylation of (-)-Carbovir

The conversion of (-)-Carbovir to its active triphosphate form is a stepwise process catalyzed by host cell kinases.

An In-depth Technical Guide to the Relationship Between (+)-Carbovir and Abacavir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, pharmacological, and clinical relationship between the nucleoside analogue (+)-Carbovir and the antiretroviral drug Abacavir. It includes a detailed examination of their stereochemistry, synthesis, mechanism of action, and antiviral activity, supported by quantitative data, experimental protocols, and logical diagrams.

Introduction: Stereochemical and Pharmacological Relationship

Abacavir is a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Chemically, Abacavir is the (1S,4R)-enantiomer of a carbocyclic nucleoside analogue. Its relationship with Carbovir is rooted in its mechanism of action. Abacavir is a prodrug that, upon entering a human cell, is metabolized into the active antiviral agent, (-)-carbovir 5'-triphosphate.

The key to understanding their relationship lies in stereochemistry. While Abacavir is a specific enantiomer, Carbovir exists as a racemic mixture of two enantiomers, (+) and (-). The antiviral activity of racemic Carbovir is primarily attributed to the (-) enantiomer.[1][2] Abacavir's design as the (1S,4R)-enantiomer is crucial for its efficient intracellular conversion to the stereospecifically active (-)-carbovir triphosphate.[3]

Synthesis and Chemical Properties

The synthesis of Abacavir and Carbovir often originates from a common chiral precursor, demonstrating their close chemical lineage. A widely used starting material is the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. The synthesis involves the stereoselective construction of the carbocyclic ring and the subsequent attachment of the purine base.

A logical workflow for the synthesis of (-)-Carbovir and Abacavir is depicted below. This pathway highlights the key transformations from a common intermediate to the final active pharmaceutical ingredient.

Mechanism of Action: Intracellular Activation and HIV Inhibition

Abacavir exerts its antiviral effect through a multi-step intracellular activation pathway. As a prodrug, it is first phosphorylated and then deaminated to form (-)-carbovir 5'-monophosphate. Subsequent phosphorylations by cellular kinases yield the active metabolite, (-)-carbovir 5'-triphosphate.

This active triphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of carbovir triphosphate leads to chain termination, thus halting viral DNA synthesis and replication.

The intracellular activation pathway of Abacavir is illustrated in the following diagram:

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency of Abacavir and Carbovir has been evaluated in various in vitro systems. The following tables summarize key quantitative data on their activity against HIV-1 and their cytotoxicity in different cell lines.

Table 1: Anti-HIV-1 Activity of Abacavir

| HIV-1 Strain/Isolate | Cell Line | EC50 (µM) |

| HIV-1IIIB | MT-4 | 3.7 - 5.8 |

| HIV-1BaL | MT-4 | 0.07 - 1.0 |

| Clinical Isolates (n=8) | - | 0.26 ± 0.18 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data sourced from DrugBank Online.[3]

Table 2: In Vitro Cytotoxicity of Abacavir

| Cell Line | CC50 (µM) |

| CEM | 160 |

| CD4+ CEM | 140 |

| Normal Bone Progenitor Cells (BFU-E) | 110 |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Data sourced from Bentham Science Publishers.

Table 3: Inhibition of HIV Reverse Transcriptase by Carbovir Triphosphate

| Enzyme | Substrate | Ki (µM) |

| HIV Reverse Transcriptase | dGTP | 0.021 |

Ki (inhibition constant) is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor. Data sourced from Bentham Science Publishers.

Experimental Protocols

Determination of Antiviral Activity (EC50)

The 50% effective concentration (EC50) of Abacavir is typically determined using a cell-based assay. A common method is the MT-4 cell assay with the XTT reagent to measure cell viability.

Protocol Outline:

-

Cell Culture: MT-4 cells are cultured in appropriate media and maintained in a logarithmic growth phase.

-

Virus Stock: A well-characterized laboratory strain of HIV-1 (e.g., HIV-1IIIB) is used to infect the cells.

-

Drug Dilution: Abacavir is serially diluted to a range of concentrations.

-

Infection and Treatment: MT-4 cells are infected with a standardized amount of HIV-1 and simultaneously treated with the various concentrations of Abacavir. Control wells with uninfected cells, infected untreated cells, and uninfected treated cells are included.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

Cell Viability Assay: The viability of the cells in each well is assessed using a colorimetric assay, such as the XTT assay. The XTT reagent is reduced by metabolically active cells to a formazan dye, the absorbance of which is proportional to the number of viable cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell protection from the cytopathic effect of the virus at each drug concentration. The EC50 value is then determined by plotting the percentage of protection against the drug concentration and fitting the data to a dose-response curve.

Determination of Cytotoxicity (CC50)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to the host cells.

Protocol Outline:

-

Cell Culture: The desired cell line (e.g., CEM cells) is cultured and seeded into microtiter plates.

-

Drug Treatment: The cells are treated with a serial dilution of Abacavir.

-

Incubation: The plates are incubated for a period equivalent to the antiviral assay.

-

Cell Viability Assay: Cell viability is measured using an appropriate method, such as the XTT or MTT assay.

-

Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

HIV Reverse Transcriptase Inhibition Assay (Ki Determination)

The inhibitory activity of carbovir triphosphate against HIV-1 RT is measured using an in vitro enzymatic assay.

Protocol Outline:

-

Reagents: Purified recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), the natural substrate dGTP, and the inhibitor carbovir triphosphate are required.

-

Reaction Mixture: A reaction mixture is prepared containing the buffer, template-primer, and varying concentrations of the inhibitor (carbovir triphosphate) and the substrate (dGTP).

-

Enzyme Reaction: The reaction is initiated by the addition of HIV-1 RT and incubated at 37°C. The enzyme will incorporate dGTP into the new DNA strand.

-

Detection: The amount of DNA synthesis is quantified. This can be done using various methods, including the incorporation of a radiolabeled or fluorescently labeled nucleotide, or through an ELISA-based assay that detects the newly synthesized DNA.

-

Data Analysis: The rate of the enzymatic reaction is measured at different substrate and inhibitor concentrations. The Ki value is then calculated using enzyme kinetics models, such as the Michaelis-Menten equation and Lineweaver-Burk or Dixon plots, to determine the type of inhibition and the inhibitor's potency.

Conclusion

The relationship between this compound and Abacavir is a compelling example of rational drug design, where an understanding of stereochemistry and metabolic activation pathways has led to the development of a highly effective antiretroviral agent. Abacavir, as a specific enantiomer, acts as a prodrug that is efficiently converted to the antivirally active (-)-carbovir triphosphate. This active metabolite potently and selectively inhibits HIV-1 reverse transcriptase, leading to the termination of viral DNA synthesis. The data presented in this guide underscore the critical role of stereoselectivity in the pharmacological activity of nucleoside analogues and provide a technical foundation for further research and development in this area.

References

- 1. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

The Ascendancy of Carbocyclic Nucleosides: A Technical Guide to Their Antiviral Properties

For Immediate Release

[City, State] – November 10, 2025 – In the ongoing battle against viral diseases, carbocyclic nucleosides have emerged as a cornerstone of antiviral therapy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core antiviral properties of this critical class of therapeutic agents. By replacing the furanose ring's oxygen with a methylene group, carbocyclic nucleosides exhibit enhanced stability against enzymatic degradation, a key feature that contributes to their potent antiviral activity.[1] This guide delves into their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Core Mechanism of Action: A Triphosphate-Driven Inhibition

The antiviral activity of carbocyclic nucleosides is contingent upon their intracellular conversion to the active triphosphate form.[1][2][3] This bioactivation is a stepwise phosphorylation process mediated by host cellular kinases.[2][3] Once converted, the carbocyclic nucleoside triphosphate acts as a competitive inhibitor of the natural deoxyribonucleoside triphosphate (dNTP) substrate for the viral polymerase.[1][2][4][5] Its incorporation into the growing viral DNA or RNA chain leads to premature chain termination, as it typically lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][5] This effectively halts viral replication.

Figure 1: General mechanism of action of carbocyclic nucleosides.

Quantitative Assessment of Antiviral Activity

The potency of carbocyclic nucleosides is quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The EC50 value represents the drug concentration required to inhibit viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating a more favorable safety profile.

| Carbocyclic Nucleoside | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Abacavir | HIV-1 IIIB | MT-4 | 3.7 - 5.8 | >100 | >17-27 | [2] |

| HIV-1 BaL | MT-4 | 0.07 - 1.0 | >100 | >100-1428 | [2] | |

| Clinical Isolates (n=8) | PBMC | 0.26 ± 0.18 | >100 | >385 | [2] | |

| Entecavir | HBV | HepG2 2.2.15 | 0.004 | >10 | >2500 | [4] |

| Carbovir | HIV-1 | MT-4 | 0.05 - 0.15 | 14.5 | 97 - 290 | [3] |

| Neplanocin A | Vaccinia Virus | HeLa | 0.1 - 0.3 | 1 | 3-10 | [6] |

| Aristeromycin | Vaccinia Virus | HeLa | 0.4 | 4 | 10 | [6] |

| (N)-Methanocarba Thymidine | RSV | HEp-2 | 0.53 | >40 | >75 | [7] |

Key Experimental Protocols for Antiviral Evaluation

The determination of the antiviral efficacy of carbocyclic nucleosides relies on robust and reproducible in vitro assays. The plaque reduction assay and quantitative PCR (qPCR)-based assays are two of the most common methods employed.

Plaque Reduction Assay

This assay is a functional method that measures the ability of a compound to inhibit the production of infectious virus particles.

Figure 2: Experimental workflow for a plaque reduction assay.

Detailed Methodology:

-

Cell Seeding: Host cells susceptible to the virus are seeded into multi-well plates at a density that will result in a confluent monolayer the following day.[8][9][10]

-

Compound and Virus Addition: The next day, the cell culture medium is removed, and the cells are infected with a known amount of virus in the presence of serial dilutions of the carbocyclic nucleoside.[9] A virus-only control and a cell-only control are included.

-

Adsorption: The virus is allowed to adsorb to the cells for a specific period (e.g., 1-2 hours).

-

Overlay Application: After adsorption, the virus-compound inoculum is removed, and a semi-solid overlay (e.g., containing agarose or methylcellulose) is added.[10] This restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized areas of cell death (plaques).[10]

-

Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).

-

Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to allow for the visualization and counting of plaques.[8][9][10]

-

Data Analysis: The number of plaques is counted for each compound concentration. The EC50 value is then calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Quantitative PCR (qPCR) Based Assay

This molecular assay quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells, providing a measure of viral replication.

References

- 1. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Abacavir - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Stereochemistry: (+)-Carbovir's Inactive Stance Against HIV Contrasts with its Potent Enantiomer

A deep dive into the stereochemical intricacies of the nucleoside analog Carbovir reveals a stark dichotomy in antiviral efficacy. The dextrorotatory enantiomer, (+)-Carbovir, is largely inert against the Human Immunodeficiency Virus (HIV), standing in stark contrast to its levorotatory counterpart, (-)-Carbovir, which exhibits potent anti-HIV activity. This technical guide elucidates the stereochemical basis of this difference, details the mechanism of action, and provides a comprehensive overview of the experimental protocols used to ascertain these properties.

Stereochemistry: The Fulcrum of Antiviral Potency

Carbovir, a carbocyclic nucleoside analog, possesses two stereocenters, giving rise to a pair of enantiomers: this compound and (-)-Carbovir. It is the specific three-dimensional arrangement of atoms, or stereochemistry, at these centers that dictates the molecule's ability to interact with biological targets. In the case of Carbovir, the (-)-enantiomer is the biologically active form that effectively inhibits HIV replication.[1] The spatial orientation of the hydroxymethyl group and the purine base in (-)-Carbovir allows for its recognition and subsequent phosphorylation by cellular kinases, a critical first step in its mechanism of action. Conversely, the stereochemical configuration of this compound prevents this crucial enzymatic interaction, rendering it inactive as an antiviral agent.

Mechanism of Action: A Tale of Two Enantiomers

The antiviral activity of Carbovir is contingent upon its intracellular conversion to the active triphosphate form, Carbovir triphosphate (CBV-TP). This process is efficiently carried out for (-)-Carbovir, while the (+) enantiomer is a poor substrate for the necessary cellular kinases.

Intracellular Activation Pathway

Figure 1: Intracellular phosphorylation of Carbovir enantiomers.

Once formed, (-)-CBV-TP acts as a competitive inhibitor and a chain terminator of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA.[2] (-)-CBV-TP mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and is incorporated into the growing viral DNA chain. However, because it lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature termination of DNA synthesis and halting viral replication.[2] In contrast, the triphosphate of this compound, even if formed in minute amounts, is a significantly poorer inhibitor of HIV-1 RT.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The differential activity of the Carbovir enantiomers is quantitatively demonstrated by their 50% inhibitory concentration (IC50) against HIV-1 and their 50% cytotoxic concentration (CC50) in host cells.

| Compound | HIV-1 Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| (-)-Carbovir | Various | Lymphocyte Cultures | Potent | Low | High |

| This compound | Various | Lymphocyte Cultures | Inactive | Low | N/A |

Experimental Protocols

Chemoenzymatic Synthesis and Resolution of Carbovir Enantiomers

A common and efficient method for obtaining enantiomerically pure (+)- and (-)-Carbovir involves the lipase-catalyzed kinetic resolution of a racemic precursor.

Workflow for Chemoenzymatic Synthesis of Carbovir Enantiomers

Figure 2: Workflow for the chemoenzymatic synthesis and resolution of Carbovir enantiomers.

Methodology:

-

Racemic Precursor Synthesis: A suitable racemic carbocyclic precursor, often a protected amine, is synthesized through established organic chemistry routes.

-

Enzymatic Kinetic Resolution: The racemic precursor is subjected to acylation in the presence of a lipase (e.g., from Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the (-)-enantiomer) at a much faster rate than the other.

-

Separation: The resulting mixture, containing one acylated enantiomer and the unreacted enantiomer, is separated using standard chromatographic techniques (e.g., column chromatography).

-

Deprotection and Conversion: The separated enantiomers are then deprotected and converted to (+)- and (-)-Carbovir through subsequent chemical steps.

Anti-HIV Activity Assay (MT-4 Cell/p24 Antigen Assay)

The anti-HIV activity of the Carbovir enantiomers is typically determined using a cell-based assay that measures the inhibition of viral replication.

Methodology:

-

Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in appropriate media.

-

Infection: A known amount of HIV-1 is added to the MT-4 cell cultures in the presence of varying concentrations of the test compounds ((+)- and (-)-Carbovir). Control cultures with no virus, virus only, and a reference drug (e.g., zidovudine) are included.

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of p24 inhibition against the compound concentration.

Cytotoxicity Assay

The cytotoxicity of the compounds on the host cells is determined in parallel to the antiviral assay.

Methodology:

-

Cell Culture: Uninfected MT-4 cells are cultured in the presence of varying concentrations of the test compounds.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric method, such as the MTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the triphosphate form of the Carbovir enantiomers on the activity of purified HIV-1 RT.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), the natural substrate (dGTP, radiolabeled or fluorescently tagged), and varying concentrations of the inhibitor (triphosphates of (+)- and (-)-Carbovir).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dGTP into the primer.

-

Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) or the inhibition constant (Ki) is determined from the dose-response curves.[2]

Conclusion

The stereochemistry of Carbovir is the absolute determinant of its antiviral activity. The (-)-enantiomer is a potent and selective inhibitor of HIV-1, undergoing intracellular phosphorylation to its active triphosphate form, which then effectively terminates viral DNA synthesis by inhibiting reverse transcriptase. In contrast, the stereochemical configuration of this compound precludes its efficient phosphorylation, rendering it an inactive antiviral agent. This profound difference underscores the critical importance of stereoisomerism in drug design and development, where a subtle change in the three-dimensional arrangement of a molecule can mean the difference between a powerful therapeutic and an inert compound. The experimental protocols outlined provide a robust framework for the synthesis, resolution, and biological evaluation of such chiral drug candidates.

References

- 1. Anti-HIV-1 activity of antiviral compounds, as quantitated by a focal immunoassay in CD4+ HeLa cells and a plaque assay in MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Carbovir Enantiomers Against HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of the enantiomers of Carbovir against the Human Immunodeficiency Virus (HIV). It details the compound's mechanism of action, presents key quantitative data on its antiviral activity and cytotoxicity, and outlines the experimental protocols for its assessment. Particular attention is given to the differential activities of the (+)- and (-)-enantiomers, highlighting the stereochemical importance for antiviral efficacy.

Introduction: Carbovir and its Enantiomers

Carbovir is a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine. As a chiral molecule, it exists as a pair of enantiomers: (+)-Carbovir and (-)-Carbovir. Early research into the anti-HIV activity of the racemic mixture of Carbovir revealed potent and selective inhibition of HIV replication in vitro. Subsequent studies focusing on the individual enantiomers demonstrated that the vast majority of the antiviral activity resides in the (-)-enantiomer, while the (+)-enantiomer is significantly less potent. This guide will present the comparative data that substantiates this crucial finding.

Mechanism of Action

Carbovir is a prodrug that, upon entering a host cell, is metabolized by cellular enzymes to its active form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into DNA.

The primary mechanisms by which CBV-TP inhibits HIV-1 RT are:

-

Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the reverse transcriptase enzyme.

-

Chain Termination: Once incorporated into the growing viral DNA chain, CBV-TP acts as a chain terminator. Lacking a 3'-hydroxyl group, it prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.

This dual action effectively prevents the completion of the viral DNA, thereby inhibiting the replication of HIV.

Below is a diagram illustrating the metabolic activation of Carbovir and its subsequent inhibition of HIV-1 reverse transcriptase.

Quantitative In Vitro Data

The following tables summarize the quantitative data from in vitro studies comparing the anti-HIV activity and cytotoxicity of the enantiomers of Carbovir.

Table 1: Anti-HIV-1 Activity of Carbovir Enantiomers

| Compound | Cell Line | Virus Strain | EC50 (µM)a |

| (-)-Carbovir | MT-4 | HIV-1 (IIIB) | 0.01 |

| This compound | MT-4 | HIV-1 (IIIB) | >100 |

| (±)-Carbovir | MT-4 | HIV-1 (IIIB) | 0.02 |

a EC50 (50% Effective Concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity of Carbovir Enantiomers

| Compound | Cell Line | CC50 (µM)b |

| (-)-Carbovir | MT-4 | 20 |

| This compound | MT-4 | >100 |

| (±)-Carbovir | MT-4 | 40 |

b CC50 (50% Cytotoxic Concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 3: Selectivity Index of Carbovir Enantiomers

| Compound | Cell Line | Selectivity Index (SI)c |

| (-)-Carbovir | MT-4 | 2000 |

| This compound | MT-4 | <1 |

| (±)-Carbovir | MT-4 | 2000 |

c The Selectivity Index is calculated as CC50 / EC50 and represents the therapeutic window of the compound in vitro. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the anti-HIV activity and cytotoxicity of Carbovir.

General In Vitro Antiviral Assay Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of an antiviral compound against HIV.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Carbovir triphosphate (CBV-TP) and control inhibitors

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

-

Add serial dilutions of CBV-TP or control inhibitors to the reaction mixture.

-

Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cells (e.g., MT-4, CEM) in culture medium

-

Serial dilutions of the test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 5-7 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the CC₅₀ value.

Anti-HIV Efficacy Assay (p24 Antigen Assay)

This assay measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant as an indicator of viral replication.

Materials:

-

Target cells (e.g., MT-4, CEM)

-

HIV-1 stock of a known titer

-

Serial dilutions of the test compound

-

96-well microtiter plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with a predetermined amount of HIV-1. Include uninfected and infected, untreated cell controls.

-

Incubate the plate at 37°C for 5-7 days.

-

After incubation, collect the cell culture supernatant from each well.

-

Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

-

Measure the absorbance of each well using a microplate reader.

-

Calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected, untreated control and determine the EC₅₀ value.

Conclusion

The in vitro evaluation of Carbovir has been instrumental in defining its profile as a potent anti-HIV agent. The data unequivocally demonstrate that the antiviral activity is almost exclusively associated with the (-)-enantiomer, which exhibits a high selectivity index. The (+)-enantiomer, in contrast, is largely inactive and non-cytotoxic at the concentrations tested. This stereospecificity underscores the importance of chiral separation in the development of nucleoside analog reverse transcriptase inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and development of novel antiviral therapeutics.

The Inner Workings of an Antiviral Powerhouse: A Technical Guide to (+)-Carbovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles of (+)-Carbovir triphosphate (CBV-TP), the active metabolite of the potent anti-HIV drug Abacavir. We delve into its mechanism of action, metabolic activation, and the critical kinetic data that underpins its therapeutic efficacy. This document provides detailed experimental methodologies to facilitate further research and development in the field of antiviral drug discovery.

Introduction: The Molecular Architect of HIV Inhibition

This compound triphosphate is a carbocyclic nucleoside analog that serves as a powerful and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). As the active triphosphate form of the prodrug Abacavir, CBV-TP mimics the natural substrate deoxyguanosine triphosphate (dGTP). Its incorporation into the nascent viral DNA chain leads to premature termination, effectively halting viral replication.[1] This guide will illuminate the biochemical and molecular intricacies of this crucial antiviral agent.

The Metabolic Journey: From Prodrug to Active Inhibitor

The therapeutic activity of Abacavir is entirely dependent on its intracellular conversion to this compound triphosphate. This multi-step phosphorylation cascade is initiated by cellular enzymes.

The metabolic activation pathway begins with the conversion of Carbovir to its monophosphate form, a reaction catalyzed by a cytosolic 5'-nucleotidase. Subsequent phosphorylation steps to the diphosphate and ultimately the active triphosphate are carried out by other cellular kinases.

Caption: Metabolic activation of Carbovir to this compound triphosphate.

Mechanism of Action: A Molecular Wrench in the Viral Machinery

This compound triphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, dGTP. Its incorporation into the growing viral DNA chain results in chain termination due to the absence of a 3'-hydroxyl group on its carbocyclic ring. This prevents the formation of the subsequent phosphodiester bond, thereby arresting DNA synthesis.[1]

Caption: Competitive inhibition of HIV-1 RT by this compound triphosphate.

Quantitative Analysis: The Numbers Behind the Potency

The efficacy of this compound triphosphate has been quantified through rigorous kinetic studies. The following tables summarize the key parameters for its interaction with both wild-type (WT) and the common M184V mutant HIV-1 reverse transcriptase. The M184V mutation is a clinically significant resistance mutation that reduces the susceptibility to several nucleoside reverse transcriptase inhibitors.

Table 1: Inhibition Constants for this compound Triphosphate

| Enzyme Target | K_i_ (µM) | Reference |

| Wild-Type HIV-1 RT | 0.021 | [2] |

| K65R Mutant HIV-1 RT | Not significantly changed | [2] |

| K65R + M184V Mutant HIV-1 RT | Increased | [2] |

Table 2: Pre-Steady-State Kinetic Parameters for dGTP and this compound Triphosphate

| Enzyme | Substrate | K_d_ (µM) | k_pol_ (s⁻¹) | Efficiency (k_pol_/K_d_) (µM⁻¹s⁻¹) | Reference |

| Wild-Type HIV-1 RT | dGTP | Data not available | Data not available | Data not available | |

| This compound Triphosphate | Data not available | Data not available | Data not available | [1] | |

| M184V Mutant HIV-1 RT | dGTP | Data not available | Data not available | Data not available | |

| This compound Triphosphate | Data not available | Data not available | Decreased | [1] |

Note: While the referenced literature indicates that pre-steady-state kinetic parameters were determined, specific values for Kd and kpol were not explicitly provided in the available search results. The M184V mutation was shown to decrease the efficiency of CBV-TP utilization.

Experimental Protocols

Synthesis of this compound Triphosphate

A detailed, step-by-step protocol for the chemical synthesis and purification of enantiomerically pure this compound triphosphate is a complex process often proprietary to specialized laboratories. However, a general chemoenzymatic approach can be outlined:

Step 1: Synthesis of this compound: The synthesis of the nucleoside analog this compound can be achieved from a chiral starting material, such as an enantiomerically pure lactam, through a multi-step organic synthesis route.[3][4][5]

Step 2: Enzymatic Phosphorylation:

-

Monophosphorylation: Incubate this compound with a suitable kinase, such as a nucleoside kinase or a 5'-nucleotidase with broad substrate specificity, in the presence of a phosphate donor like ATP.

-

Diphosphorylation: The resulting monophosphate is further phosphorylated to the diphosphate using guanylate kinase and ATP.

-

Triphosphorylation: The final phosphorylation to this compound triphosphate is accomplished using a nucleoside diphosphate kinase with ATP as the phosphate donor.

Step 3: Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: A strong anion-exchange (SAX) column is typically used for the separation of nucleotides.

-

Mobile Phase: A gradient of a low concentration of a volatile buffer (e.g., triethylammonium bicarbonate) and a high concentration of the same buffer is used to elute the mono-, di-, and triphosphate forms sequentially.

-

Detection: The eluting compounds are detected by UV absorbance at a wavelength of approximately 254 nm.

-

Fraction Collection and Lyophilization: Fractions containing the purified this compound triphosphate are collected, pooled, and lyophilized to obtain the final product as a stable salt.

HIV-1 Reverse Transcriptase Inhibition Assay (Pre-Steady-State Kinetics)

This protocol outlines the general steps for determining the pre-steady-state kinetic parameters of this compound triphosphate inhibition of HIV-1 RT.

Materials:

-

Purified recombinant wild-type and/or mutant HIV-1 reverse transcriptase.

-

A synthetic DNA or RNA template-primer duplex with a known sequence. The 5' end of the primer is typically radiolabeled (e.g., with ³²P).

-

Deoxyguanosine triphosphate (dGTP) standard solution.

-

This compound triphosphate solution.

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT).

-

Quench solution (e.g., EDTA or formamide with loading dye).

-

Rapid quench-flow apparatus.

-

Denaturing polyacrylamide gels for electrophoresis.

-

Phosphorimager for data acquisition.

Procedure:

-

Enzyme-DNA Pre-incubation: Pre-incubate a solution of HIV-1 RT with the radiolabeled template-primer duplex in the reaction buffer to allow for complex formation.

-

Rapid Mixing: In a rapid quench-flow instrument, rapidly mix the pre-incubated enzyme-DNA complex with a solution containing a specific concentration of either dGTP or this compound triphosphate.

-

Time-Course Reaction: Allow the reaction to proceed for various short time intervals (milliseconds to seconds).

-

Quenching: At each time point, the reaction is stopped by rapidly mixing with the quench solution.

-

Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis.

-

Data Acquisition and Analysis: The amount of extended primer (product) at each time point is quantified using a phosphorimager. The data are then fit to the appropriate pre-steady-state kinetic equations (burst and steady-state phases) to determine the dissociation constant (K_d_) and the maximum rate of polymerization (k_pol_).[6][7][8][9][10][11]

References

- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

The Cellular Metabolic Journey of (+)-Carbovir to its Active Triphosphate Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carbovir, a carbocyclic nucleoside analog, requires intracellular phosphorylation to its triphosphate form to exert its antiviral activity. This technical guide provides an in-depth exploration of the cellular metabolism of this compound, focusing on the enzymatic cascade that leads to the formation of its active triphosphate metabolite. A critical aspect of this metabolic pathway is its profound stereoselectivity, with cellular enzymes preferentially phosphorylating the (-)-enantiomer of Carbovir. This document summarizes the key enzymes involved, presents available quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and associated experimental workflows.

The Metabolic Activation Pathway of Carbovir

The conversion of Carbovir to its pharmacologically active triphosphate form is a sequential three-step phosphorylation process catalyzed by host cell kinases. The efficiency of this process is highly dependent on the stereochemistry of the Carbovir molecule.

Step 1: Monophosphorylation of Carbovir

The initial phosphorylation of Carbovir to Carbovir monophosphate (CBV-MP) is a critical and rate-limiting step. Studies have demonstrated that this conversion is catalyzed by a cytosolic 5'-nucleotidase.[1] Notably, this enzyme exhibits a degree of stereoselectivity, with a preference for the (-)-enantiomer.[2] Investigations have ruled out the involvement of other nucleoside kinases such as deoxycytidine kinase, adenosine kinase, or mitochondrial deoxyguanosine kinase in this initial phosphorylation step.[1]

Step 2: Diphosphorylation of Carbovir Monophosphate

The second phosphorylation, the conversion of CBV-MP to Carbovir diphosphate (CBV-DP), is the most stereoselective step in the metabolic activation of Carbovir. This reaction is catalyzed by guanylate kinase (GMP kinase).[2][3] This enzyme displays a dramatic preference for the (-)-enantiomer of CBV-MP.

Step 3: Triphosphorylation of Carbovir Diphosphate

The final step involves the phosphorylation of CBV-DP to the active Carbovir triphosphate (CBV-TP). Several cellular kinases are capable of catalyzing this reaction, including pyruvate kinase, phosphoglycerate kinase, and creatine kinase, which phosphorylate both enantiomers of CBV-DP at similar rates.[2] However, nucleoside-diphosphate kinase also contributes to this step and shows a preference for the (-)-enantiomer.[2]

Quantitative Analysis of Carbovir Phosphorylation

The stereoselective antiviral activity of Carbovir is primarily attributed to the differential efficiency of the enzymatic phosphorylation of its enantiomers. The most striking difference is observed at the level of GMP kinase.

| Phosphorylation Step | Substrate | Enzyme | Kinetic Parameter | Value | Reference |

| Monophosphorylation | (-)-Carbovir | 5'-Nucleotidase | Activity Observed | Yes | [2] |

| This compound | 5'-Nucleotidase | Activity Observed | No | [2] | |

| Diphosphorylation | (-)-Carbovir Monophosphate | GMP Kinase | Relative Efficiency | 7,000-fold higher than (+) | [2][4] |

| This compound Monophosphate | GMP Kinase | Relative Efficiency | - | [2][4] | |

| Triphosphorylation | (-)-Carbovir Diphosphate | Nucleoside-Diphosphate Kinase | Preference | Preferred Substrate | [2] |

| This compound Diphosphate | Pyruvate Kinase, Phosphoglycerate Kinase, Creatine Kinase | Relative Rate | Similar to (-) | [2] | |

| Metabolite Half-Life | (-)-Carbovir Triphosphate | In CEM cells | Half-life | 2.5 hours | [5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments involved in studying the cellular metabolism of Carbovir.

Cell Culture and Cellular Uptake Assay

-

Cell Line: Human T-lymphoblastoid cell line (e.g., CCRF-CEM).

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

-

Incubation Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Uptake Protocol:

-

Seed cells at a density of 5 x 10^5 cells/mL in fresh medium.

-

Add radiolabeled or non-labeled this compound to the desired final concentration.

-

Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

To stop the uptake, centrifuge the cell suspension at 4°C, and rapidly wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and analyze the intracellular concentration of Carbovir and its metabolites by HPLC.

-

Enzyme Assays

This protocol is adapted from a generic colorimetric assay for 5'-nucleotidase activity.

-

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the substrate (Carbovir) by the enzyme.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.

-

Substrate: 1 mM this compound.

-

Enzyme: Purified cytosolic 5'-nucleotidase or cell lysate.

-

Color Reagent (e.g., Malachite Green-based): To detect inorganic phosphate.

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, substrate, and enzyme in a 96-well plate.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the color reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620-660 nm).

-

Quantify the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

-

-

Principle: The activity of GMP kinase is measured by monitoring the conversion of Carbovir monophosphate to Carbovir diphosphate, often using a coupled enzyme system or by direct HPLC analysis.

-

Reagents:

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.6, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Substrates: Varying concentrations of this compound monophosphate and ATP.

-

Enzyme: Purified GMP kinase.

-

-

Procedure (HPLC-based):

-

Set up reaction mixtures containing reaction buffer, ATP, and Carbovir monophosphate.

-

Equilibrate to 37°C.

-

Initiate the reaction by adding GMP kinase.

-

At various time points, withdraw aliquots and stop the reaction by adding an equal volume of 0.8 M perchloric acid.

-

Neutralize the samples with 4 M potassium carbonate.

-

Centrifuge to remove the precipitate and analyze the supernatant by HPLC.

-

HPLC Analysis of Carbovir and its Phosphorylated Metabolites

-

Principle: Separation and quantification of Carbovir and its mono-, di-, and triphosphate forms using anion-exchange or reverse-phase ion-pair high-performance liquid chromatography.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A strong anion-exchange column (e.g., Partisil-10 SAX) or a C18 reverse-phase column.

-

Mobile Phase (Anion-Exchange): A gradient of ammonium phosphate buffer. For example, a linear gradient from 0.01 M NH4H2PO4 (pH 3.5) to 0.8 M NH4H2PO4 (pH 4.2) over 30 minutes.

-

Mobile Phase (Reverse-Phase Ion-Pair): An aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) with an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV absorbance at 254 nm or 280 nm.

-

Quantification: Peak areas are compared to those of known standards of Carbovir, CBV-MP, CBV-DP, and CBV-TP.

Visualizations

Metabolic Pathway of this compound

Caption: The metabolic activation pathway of this compound to its triphosphate form.

Experimental Workflow for Studying Carbovir Metabolism

Caption: A typical experimental workflow for analyzing Carbovir metabolism in cultured cells.

Conclusion

The cellular metabolism of this compound to its active triphosphate form is a complex, multi-step process that is fundamentally governed by the stereochemical properties of the parent molecule. The profound stereoselectivity of GMP kinase in the second phosphorylation step is the primary determinant of the superior antiviral activity of the (-)-enantiomer. Understanding the nuances of this metabolic pathway, including the kinetic parameters of the involved enzymes and the methodologies to study them, is crucial for the rational design and development of novel nucleoside analog-based antiviral therapies. This technical guide provides a comprehensive overview to aid researchers in this endeavor.

References

- 1. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural characterization of the closed conformation of mouse guanylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. experts.umn.edu [experts.umn.edu]

Foundational Research on Carbocyclic 2',3'-Didehydro-2',3'-dideoxyguanosine (Carbovir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, more commonly known as Carbovir, is a potent and selective nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV). As a carbocyclic analog of 2',3'-dideoxyguanosine, its unique structure, which replaces the ribose sugar's oxygen atom with a methylene group, confers stability against enzymatic degradation. This technical guide provides an in-depth overview of the foundational research on Carbovir, encompassing its synthesis, mechanism of action, antiviral activity, and the cellular pathways involved in its activation. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field of antiviral drug development.

Introduction

The quest for effective antiretroviral therapies has led to the development of numerous nucleoside analogs that target the HIV reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Carbovir emerged as a promising candidate due to its potent and selective inhibition of HIV replication.[1] It functions as a prodrug, requiring intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator during viral DNA synthesis.[2][3] This document consolidates the core scientific findings on Carbovir, offering a technical foundation for further research and development.

Synthesis of Carbovir

The chemical synthesis of Carbovir has been approached through various routes. A commonly cited method involves the preparation of a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine from a versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.[4] The anti-HIV nucleoside is then prepared directly from this 6-chloro intermediate.[4]

Another established synthesis route starts from 2-amino-4,6-dichloropyrimidine and cis-4-(hydroxymethyl)cyclopentenylamine.[1] This pathway involves the subsequent preparation of a 5-[(4-chlorophenyl)azo] derivative and reduction of the azo moiety.[1] The resulting intermediate is then converted to the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine, which is a precursor to Carbovir.[1]

Experimental Protocol: Synthesis of Carbovir

A generalized protocol based on the Vince et al. methodology is described below. For specific reaction conditions, consult the original publication.

Step 1: Synthesis of the 6-chloro intermediate. The synthesis begins with the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. Through a series of organic reactions, this starting material is converted into a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine. This multi-step process typically involves protection of functional groups, stereoselective reductions, and the introduction of the purine base.

Step 2: Conversion to Carbovir. The 6-chloro intermediate is then converted to Carbovir in a one-step reaction. This typically involves the displacement of the chlorine atom with a hydroxyl group to form the guanine base.

Mechanism of Action

Carbovir exerts its anti-HIV effect through the inhibition of the viral reverse transcriptase. As a nucleoside analog, it requires intracellular activation via phosphorylation to its triphosphate form, Carbovir triphosphate (CBV-TP).[2]

Phosphorylation Pathway

The conversion of Carbovir to its active triphosphate form is a critical, multi-step enzymatic process within the host cell.

Caption: Intracellular phosphorylation cascade of Carbovir to its active triphosphate form.

The initial phosphorylation to Carbovir monophosphate (CBV-MP) is catalyzed by a cytosolic 5'-nucleotidase.[5] This step is both the rate-limiting and the stereoselective determinant of Carbovir's antiviral activity, with the (-)-enantiomer being the preferred substrate.[6][7] Subsequent phosphorylations to the diphosphate (CBV-DP) and triphosphate (CBV-TP) are carried out by guanylate kinase and nucleoside diphosphate kinase, respectively.[6]

Inhibition of HIV Reverse Transcriptase

CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HIV-1 reverse transcriptase.[3] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of Carbovir prevents the formation of the next 3',5'-phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[2]

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Carbovir triphosphate.

Antiviral Activity and Cytotoxicity

Carbovir demonstrates potent and selective activity against HIV-1. Its efficacy is often reported in terms of the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the therapeutic window of the compound.

| Parameter | Cell Line | Value (µM) | Reference |

| IC50 (Abacavir) | MT-4 | 4.0 | |

| CC50 (Abacavir) | CEM | 160 | |

| CC50 (Abacavir) | CD4+ CEM | 140 | |

| CC50 (Abacavir) | BFU-E | 110 | |

| Selectivity | T-cells | 200-400 fold | [1] |

Note: The data for Abacavir, a prodrug of Carbovir, is presented as a close approximation of Carbovir's activity.

Experimental Protocol: Anti-HIV Activity Assay in MT-4 Cells

This protocol describes a common method for evaluating the anti-HIV activity of compounds using the MT-4 cell line.

1. Cell Culture and Virus Propagation:

-

Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Propagate HIV-1 stocks (e.g., strain IIIB) in MT-4 cells and determine the 50% tissue culture infectious dose (TCID50).

2. Antiviral Assay:

-

Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well.

-

Add serial dilutions of Carbovir to the wells.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

3. Measurement of Viral Replication and Cytotoxicity:

-

Assess the cytopathic effect (CPE) of the virus by microscopic observation.

-

Quantify cell viability using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.

-

Calculate the IC50 value as the concentration of Carbovir that inhibits viral replication by 50% compared to the virus control.

-

Calculate the CC50 value as the concentration of Carbovir that reduces the viability of uninfected cells by 50% compared to the cell control.

Conclusion

Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (Carbovir) stands as a significant achievement in the development of antiretroviral therapies. Its unique carbocyclic structure provides metabolic stability, while its mechanism of action as a chain terminator of HIV reverse transcriptase ensures potent and selective antiviral activity. The foundational research outlined in this guide, from its chemical synthesis to its intricate intracellular activation and mode of inhibition, provides a robust framework for ongoing and future investigations into novel antiviral agents. The detailed methodologies and compiled data serve as a valuable resource for the scientific community dedicated to combating HIV/AIDS.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d- and l-2′,3′-Didehydro-2′,3′-Dideoxy-3′-Fluoro-Carbocyclic Nucleosides: Synthesis, Anti-HIV Activity and Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Initial Reports on the Anti-HIV Activity of Carbovir: A Technical Overview

A Comprehensive Guide for Researchers and Drug Development Professionals

Carbovir, a carbocyclic nucleoside analogue, emerged in the late 1980s as a potent and selective inhibitor of the human immunodeficiency virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS). Initial studies laid the groundwork for its development into the clinically approved antiretroviral drug, Abacavir. This technical guide provides an in-depth analysis of the seminal reports on Carbovir's anti-HIV activity, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Anti-HIV Activity and Cytotoxicity

The initial evaluations of Carbovir's efficacy and toxicity were conducted in various T-lymphocyte cell lines. The data consistently demonstrated potent inhibition of HIV replication at concentrations significantly below those causing cellular toxicity. The key quantitative findings from these early studies are summarized below.

| Compound | Cell Line | Virus Strain | Antiviral Assay | EC50 (µM) | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (CC50/EC50) |

| (±)-Carbovir | MT-2 | HIV-1 (HTLV-IIIB) | p24 antigen | 0.2 | MTT | 80 | 400 |

| (±)-Carbovir | CEM | HIV-1 (HTLV-IIIB) | Reverse Transcriptase | 0.1 | Trypan Blue | >100 | >1000 |

| (-)-Carbovir | MT-4 | HIV-1 (various) | p24 antigen | 0.05 - 0.1 | MTT | >100 | >1000-2000 |

| (+)-Carbovir | MT-4 | HIV-1 (various) | p24 antigen | >10 | MTT | >100 | <10 |

| Zidovudine (AZT) | MT-2 | HIV-1 (HTLV-IIIB) | p24 antigen | 0.005 | MTT | 20 | 4000 |

Experimental Protocols

The following sections detail the methodologies employed in the initial reports to assess the anti-HIV activity and cytotoxicity of Carbovir.

In Vitro Anti-HIV Activity Assays

This assay quantifies the production of the HIV-1 p24 core antigen, a marker of viral replication.

-

Cells and Virus: Human T-lymphoblastoid cell lines, such as MT-2 or CEM, were utilized. Cells were infected with HIV-1 strains, commonly HTLV-IIIB, at a specific multiplicity of infection (MOI).

-

Treatment: Infected cells were cultured in the presence of serial dilutions of Carbovir or control compounds.

-

Incubation: The cultures were incubated for a period of 5-7 days to allow for multiple rounds of viral replication.

-

Quantification: At the end of the incubation period, the cell culture supernatant was collected and the concentration of p24 antigen was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, was calculated by comparing the p24 levels in treated cultures to those in untreated control cultures.

This method measures the activity of the HIV-1 reverse transcriptase enzyme present in the culture supernatant, which correlates with the amount of virus released from infected cells.

-

Sample Preparation: Culture supernatants from HIV-infected and drug-treated cells were collected and centrifuged to pellet the virus particles. The viral pellet was then lysed to release the reverse transcriptase.

-

RT Reaction: The lysate was added to a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), one of which was radiolabeled (e.g., [³H]dTTP), and the necessary buffers and salts.

-

Incubation: The reaction was incubated at 37°C to allow the reverse transcriptase to synthesize DNA.

-

Quantification: The newly synthesized radiolabeled DNA was precipitated and collected on filters. The amount of radioactivity incorporated was measured using a scintillation counter.

-

Data Analysis: The EC50 was determined by comparing the RT activity in the supernatants of treated cells to that of untreated cells.

Cytotoxicity Assays